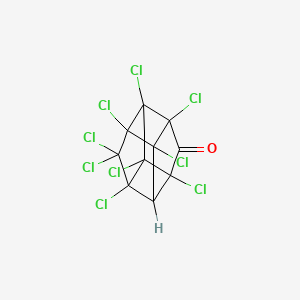

Hydrochlordecone

Overview

Description

Hydrochlordecone, also known as Chlordecone, is an organochlorine compound and a colorless solid . It was used as an insecticide, but is now prohibited in the western world . It is a known persistent organic pollutant (POP) that was banned globally by the Stockholm Convention on Persistent Organic Pollutants in 2009 .

Synthesis Analysis

Chlordecone is synthesized by dimerizing hexachlorocyclopentadiene and hydrolyzing to a ketone . It is also the main degradation product of mirex . Recent studies have shown that natural transformation of Chlordecone into Hydrochlordecone has occurred in the soils of the French West Indies .Molecular Structure Analysis

Hydrochlordecone contains a total of 25 bonds; 24 non-H bonds, 1 multiple bond, 1 double bond, 2 four-membered rings, 4 five-membered rings, 4 six-membered rings, 8 seven-membered rings, 4 eight-membered rings, 4 nine-membered rings, and 2 ten-membered rings .Chemical Reactions Analysis

Chlordecone has been shown to break down by opening the cage structure to produce C9 polychloroindenes . This process has been observed as a result of both abiotic chemical transformation catalyzed by reduced vitamin B12 and anaerobic microbiological transformation .Physical And Chemical Properties Analysis

Due to its physical and chemical properties, Hydrochlordecone is particularly persistent in the natural environment . It is a hydrophobic molecule with an affinity for soil organic matter . It has a low volatility and presents high thermodynamic stability and resistance to chemical or biological degradation .Scientific Research Applications

Environmental Pollution Assessment

Hydrochlordecone, a transformation product of the pesticide chlordecone, has been studied for its presence in soils, particularly in the French West Indies . Research has shown that Hydrochlordecone can be used as an indicator of long-term environmental pollution. The ratio of Hydrochlordecone to chlordecone in soil samples can provide insights into the extent and persistence of organochlorine pesticide contamination.

Soil Remediation Studies

The transformation of chlordecone into Hydrochlordecone in soils suggests potential pathways for natural attenuation . Understanding these pathways is crucial for developing soil remediation strategies. Scientists can study the conditions under which Hydrochlordecone forms to enhance bioremediation efforts and reduce the persistence of harmful pesticides in the environment.

Future Directions

properties

IUPAC Name |

1,2,3,4,6,7,9,10,10-nonachloropentacyclo[5.3.0.02,6.03,9.04,8]decan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10HCl9O/c11-3-1-4(12)6(14,2(3)20)8(16)7(3,15)5(1,13)10(18,19)9(4,8)17/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRPRWNOWWPIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3(C(=O)C4(C1(C5(C4(C3(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10HCl9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967900 | |

| Record name | 1,1a,3,3a,4,5,5,5a,5b-Nonachlorooctahydro-2H-1,3,4-(methanetriyl)cyclobuta[cd]pentalen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrochlordecone | |

CAS RN |

53308-47-7 | |

| Record name | Hydrochlordecone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053308477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1a,3,3a,4,5,5,5a,5b-Nonachlorooctahydro-2H-1,3,4-(methanetriyl)cyclobuta[cd]pentalen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

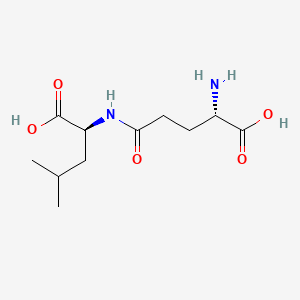

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

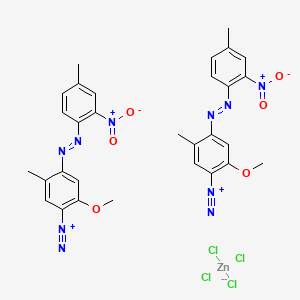

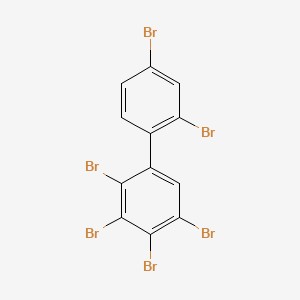

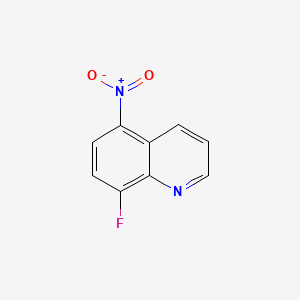

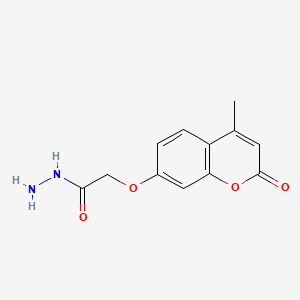

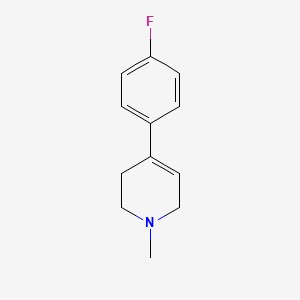

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1329921.png)